molecular formula C12H27O4P B12594806 Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate CAS No. 872627-22-0

Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate

Cat. No.: B12594806
CAS No.: 872627-22-0
M. Wt: 266.31 g/mol
InChI Key: LKLNBMCPQPAUAR-UHFFFAOYSA-N
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Description

Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a hydroxy-substituted alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate typically involves the reaction of H-phosphonate diesters with carbonyl compounds such as aldehydes or ketones. This reaction can be catalyzed by transition metals or organocatalysts. For example, the addition of H-phosphonate diesters to carbonyl derivatives can be facilitated by the use of trimethylaluminum or L-proline as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, which have diverse applications in different fields .

Scientific Research Applications

Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in phosphorus metabolism. It can also interact with cellular membranes, affecting their stability and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds such as:

  • Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
  • Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
  • Dipropyl (4-hydroxy-2-ethylpentan-2-yl)phosphonate

Uniqueness

Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is unique due to its specific alkyl chain and hydroxy substitution, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized industrial chemicals and as a research tool in biochemical studies .

Properties

CAS No.

872627-22-0

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

4-dipropoxyphosphoryl-4-methylpentan-2-ol

InChI

InChI=1S/C12H27O4P/c1-6-8-15-17(14,16-9-7-2)12(4,5)10-11(3)13/h11,13H,6-10H2,1-5H3

InChI Key

LKLNBMCPQPAUAR-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(C)(C)CC(C)O)OCCC

Origin of Product

United States

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